7-Oxo-nonanoic acid
Overview
Description
7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is a derivative of nonanoic acid. It is a nine-carbon fatty acid with a keto group at the seventh position and an amino group at the eighth position.
Mechanism of Action
Target of Action
The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .
Mode of Action
This compound interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .
Biochemical Pathways
The interaction of this compound with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.
Pharmacokinetics
As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, this compound can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action
Biochemical Analysis
Biochemical Properties
7-Oxo-nonanoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound using S-adenosyl-L-methionine as an amino donor . This interaction is crucial for the production of biotin, a vital cofactor in various metabolic processes.
Cellular Effects
This compound influences various cellular processes. It has been shown to alter the phenotype of small intestinal neuroendocrine tumors by affecting cell proliferation, serotonin secretion, and cell morphology . Additionally, this compound impacts cell signaling pathways and gene expression, contributing to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in biotin biosynthesis, such as diaminopelargonic acid aminotransferase . This enzyme catalyzes the conversion of this compound to 8-amino-7-oxononanoate, a key intermediate in the biotin biosynthesis pathway. The binding interactions and enzyme activation are essential for the proper functioning of this metabolic pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the persistence of reaction products at the air-water interface during ozonolysis of fatty acid monolayers suggests that this compound can form stable films that impact cellular processes . These findings highlight the importance of considering temporal effects when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can positively influence metabolic processes without causing toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as alterations in cellular metabolism and function . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of biotin. It interacts with enzymes such as diaminopelargonic acid aminotransferase, which catalyzes the transamination of this compound to produce 8-amino-7-oxononanoate . This intermediate is further processed to form biotin, a vital cofactor in various metabolic reactions. The involvement of this compound in these pathways highlights its importance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in various cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s role in cellular processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization of this compound within cells is crucial for its activity and function in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Oxo-nonanoic acid can be synthesized through the oxidative scission of oleic acid. This process involves the use of hydrogen peroxide as an oxidant and a peroxo-tungsten complex as a phase-transfer catalyst. The reaction is carried out in a biphasic organic-aqueous system at 85°C for 5 hours, resulting in high yields of the desired product .
Industrial Production Methods
The industrial production of this compound typically involves the ozonolysis of oleic acid. This method, although effective, has several drawbacks, including the need for hazardous reagents and the generation of by-products. Alternative green chemistry approaches, such as the use of environmentally friendly oxidants and solvent-free systems, are being explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-nonanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Nonanedioic acid (azelaic acid).
Reduction: 7-Hydroxy-nonanoic acid.
Substitution: Various substituted nonanoic acids depending on the substituent used
Scientific Research Applications
7-Oxo-nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a metabolite in various biological pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid without the keto and amino groups.
Azelaic acid: A nine-carbon dicarboxylic acid derived from the oxidation of oleic acid.
Pelargonic acid: Another name for nonanoic acid, highlighting its structural similarity.
Uniqueness
7-Oxo-nonanoic acid is unique due to the presence of both a keto group and an amino group, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
7-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDUEIZQNLDNCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942513 | |
Record name | 7-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20356-92-7 | |
Record name | 7-Oxononanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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